Cas no 2172012-07-4 (4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid
- EN300-1569288
- 2172012-07-4
- 4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
-
- Inchi: 1S/C27H34N2O5/c1-3-19(15-16-25(30)29(4-2)17-9-14-26(31)32)28-27(33)34-18-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,19,24H,3-4,9,14-18H2,1-2H3,(H,28,33)(H,31,32)
- InChI Key: MWZHZHDUSGTKSH-UHFFFAOYSA-N
- SMILES: O(C(NC(CC)CCC(N(CC)CCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 95.9Ų
4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1569288-0.25g |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1569288-1000mg |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1569288-5000mg |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1569288-2500mg |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1569288-10.0g |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1569288-500mg |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1569288-2.5g |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1569288-5.0g |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1569288-0.1g |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1569288-0.05g |
4-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2172012-07-4 | 0.05g |
$2829.0 | 2023-06-04 |
4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid Related Literature
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid
Introduction to 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic Acid (CAS No. 2172012-07-4)
4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid, identified by its CAS number 2172012-07-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of novel therapeutic agents and biochemical research tools.
The molecular structure of 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid features a complex arrangement of functional groups, including an amide linkage and a fluorenyl moiety. The presence of these functional groups contributes to its unique chemical and biological properties, making it a valuable candidate for further investigation in drug discovery and molecular biology.
In recent years, there has been a growing interest in the development of compounds that can modulate biological pathways associated with various diseases. The fluorenyl group, in particular, has been extensively studied for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. Additionally, the amide functionality provides a site for further chemical modifications, allowing researchers to tailor the properties of the molecule for specific applications.
One of the most compelling aspects of 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid is its potential as a building block for more complex molecules. The compound's versatile structure allows it to be incorporated into larger scaffolds, enabling the design of novel drugs with enhanced efficacy and reduced side effects. This flexibility has made it a popular choice among medicinal chemists working on the development of next-generation therapeutics.
Recent studies have highlighted the importance of amide-based compounds in the treatment of neurological disorders. The amide linkage in 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid has been shown to interact with specific receptors and enzymes involved in neural signaling pathways. This interaction could potentially lead to the development of new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
The fluorenyl methoxycarbonyl group adds another layer of functionality to this compound, providing a site for further chemical derivatization. This group has been shown to improve the metabolic stability and pharmacokinetic properties of pharmaceutical compounds. By incorporating this moiety into drug candidates, researchers can enhance their bioavailability and reduce their susceptibility to enzymatic degradation.
The synthesis of 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. These advancements have opened up new avenues for research and development in the pharmaceutical industry.
In conclusion, 4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid (CAS No. 2172012-07-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for further investigation into novel therapeutic agents and biochemical tools. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of modern medicine.
2172012-07-4 (4-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid) Related Products
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)




